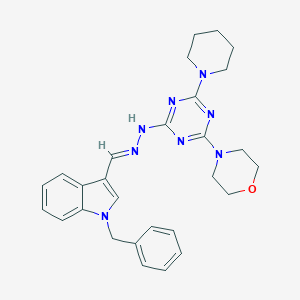![molecular formula C28H20FN3O5S B301626 N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is a chemical compound with potential applications in scientific research. The compound is a thiazolidinone derivative and is also known as BIA 10-2474. It was initially developed as a painkiller, but its development was halted due to serious side effects that emerged during clinical trials. Despite this setback, the compound has continued to attract interest from researchers due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are lipid molecules that play a role in pain and inflammation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide have been studied in various animal models. The compound has been shown to reduce pain and inflammation in rats and mice. It has also been shown to have anxiolytic and antidepressant effects in mice. In addition, the compound has been shown to have anti-convulsant effects in rats.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in lab experiments is its potential to reduce pain and inflammation. This can be useful in studies that involve pain and inflammation models. However, one limitation is the potential for side effects, as seen in clinical trials. Researchers should exercise caution and follow appropriate safety protocols when working with this compound.
将来の方向性
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide. One potential direction is the study of its effects on other physiological systems, such as the immune system. Another potential direction is the development of safer analogs of the compound that retain its beneficial effects while minimizing its potential for side effects. Finally, the compound may have applications in the study of drug addiction and withdrawal, as endocannabinoids play a role in these processes.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves a multi-step process. The first step involves the synthesis of 1,3-benzodioxole-5-carboxylic acid. This is followed by the synthesis of 2-amino-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one. The final step involves the condensation of 1,3-benzodioxole-5-carboxylic acid and 2-amino-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one with N-(1H-indol-1-yl)acetamide.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has potential applications in various fields of scientific research. One potential application is in the study of pain and inflammation. The compound has been shown to inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid molecules that play a role in pain and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, which can reduce pain and inflammation.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide |
|---|---|
分子式 |
C28H20FN3O5S |
分子量 |
529.5 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C28H20FN3O5S/c29-19-7-5-17(6-8-19)13-32-27(34)25(38-28(32)35)11-18-14-31(22-4-2-1-3-21(18)22)15-26(33)30-20-9-10-23-24(12-20)37-16-36-23/h1-12,14H,13,15-16H2,(H,30,33)/b25-11- |
InChIキー |
JNCLKMJHENNIPP-GATIEOLUSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=O)N(C(=O)S5)CC6=CC=C(C=C6)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=C(C=C6)F |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)